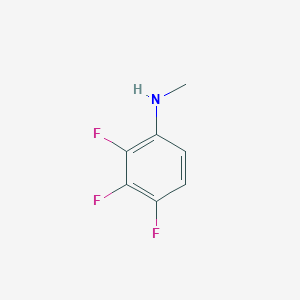
4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate is an organic compound with a complex structure that includes bromine, fluorine, and sulfonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate typically involves multiple steps. One common method starts with the reaction of 1,1,2,3-tetrafluoro-2-bromopropane with magnesium bromide to produce 4-bromo-1,1,2,3-tetrafluorobutane. This intermediate is then reacted with hydrogen fluoride to yield 4-bromo-3,3,4,4-tetrafluoro-1-butene . The final step involves the sulfonation of this intermediate with 4-methylbenzenesulfonyl chloride under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Elimination reactions: The compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs due to its unique chemical properties.
Materials Science: It is used in the production of specialized materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the sulfonate group can engage in ionic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules, making it useful in drug design and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3,3,4,4-tetrafluoro-1-butene: A precursor in the synthesis of the target compound.
4-Bromo-3,3,4,4-tetrafluoro-1-butanol: Another related compound with similar chemical properties.
Uniqueness
4-Bromo-3,3,4,4-tetrafluorobutyl 4-methylbenzene-1-sulfonate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability. The sulfonate group further enhances its solubility and reactivity, making it a versatile compound in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C11H11BrF4O3S |
|---|---|
Poids moléculaire |
379.17 g/mol |
Nom IUPAC |
(4-bromo-3,3,4,4-tetrafluorobutyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H11BrF4O3S/c1-8-2-4-9(5-3-8)20(17,18)19-7-6-10(13,14)11(12,15)16/h2-5H,6-7H2,1H3 |
Clé InChI |
BMEJTDUNYOBAKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(F)(F)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


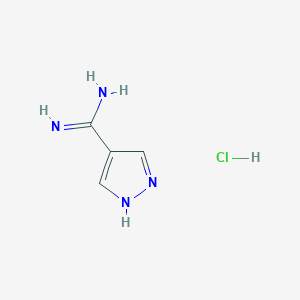
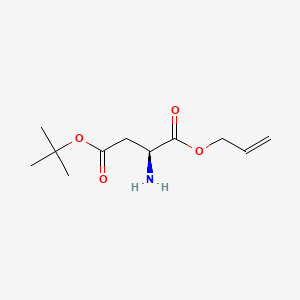
![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
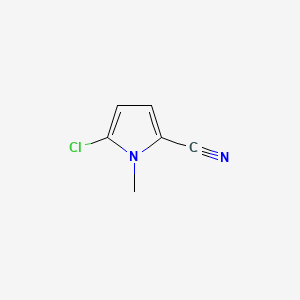
![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)
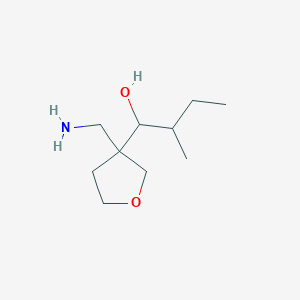
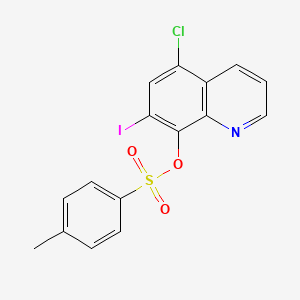
![3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
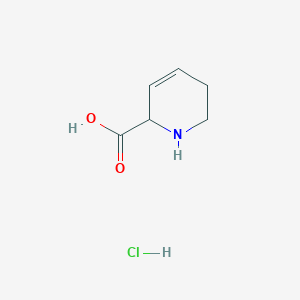
![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)
![6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B13563301.png)

![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol](/img/structure/B13563315.png)
